Calcium hydrogen phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility: cold water 0.0316 g/100 cc @ 38 °C; hot water 0.075 g/100 cc @ 100 °C /Calcium hydrogen phosphate dihydrate/

Practically insol in water, alc

Sol in dil hydrochloric, nitric & acetic acids

Synonyms

Canonical SMILES

Bone Regeneration and Implants

- Biocompatible Scaffolding: Due to its similarity to the mineral component of bone (hydroxyapatite), calcium hydrogen phosphate is investigated as a biocompatible material for bone tissue engineering []. Researchers explore its use in scaffolds that can support bone cell growth and promote regeneration [].

- Drug Delivery Systems: Calcium hydrogen phosphate's slow degradation rate makes it a potential candidate for drug delivery systems in bone regeneration. Drugs can be incorporated into the scaffold, releasing them gradually as the implant degrades [].

Food Science Research

- Dietary Supplementation: Calcium hydrogen phosphate is a source of both calcium and phosphate ions, essential minerals for human health. Researchers study its use as a dietary supplement to address deficiencies [].

- Food Additive Properties: In food science, calcium hydrogen phosphate finds applications as an anticaking agent, improving the flowability of powders in food products []. It can also act as a buffering agent, helping to maintain a consistent pH level in certain foods [].

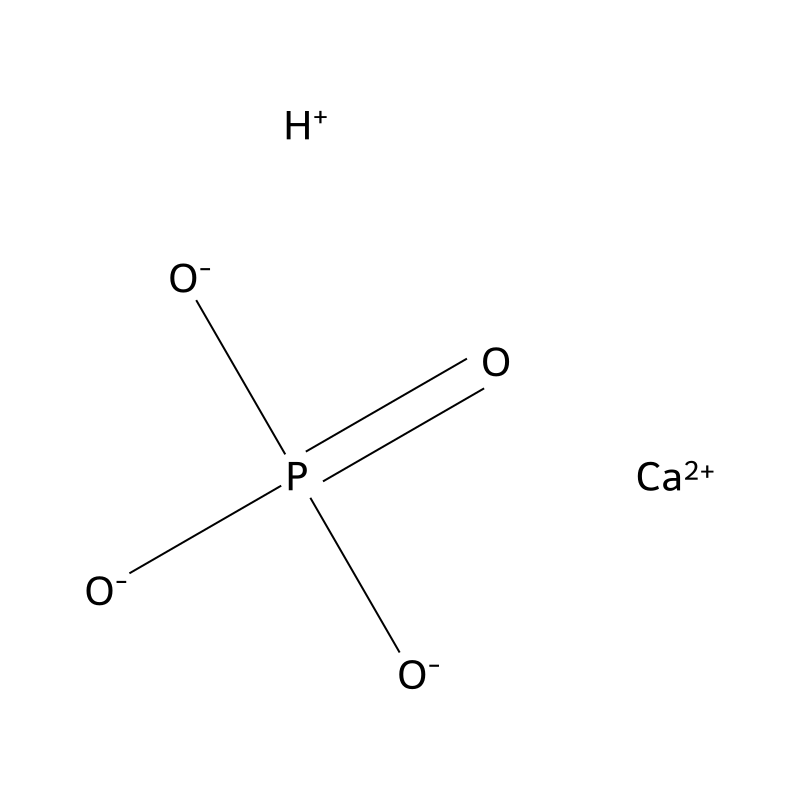

Calcium hydrogen phosphate, also known as dibasic calcium phosphate or calcium monohydrogen phosphate, is an inorganic compound with the chemical formula for the anhydrous form and for the dihydrate form. This compound is a white crystalline powder that is sparingly soluble in water and insoluble in ethanol. It is commonly used as a dietary supplement and in various industrial applications due to its role as a source of calcium and phosphorus .

- Reaction with Phosphoric Acid:In this reaction, calcium hydroxide reacts with phosphoric acid to yield calcium hydrogen phosphate and water .

- Formation from Calcium Phosphate:

Calcium hydrogen phosphate can also be synthesized by reacting calcium phosphate with mineral acids (e.g., hydrochloric or sulfuric acid) to produce calcium salts and phosphoric acid, followed by further reactions to isolate calcium hydrogen phosphate .

Calcium hydrogen phosphate plays a significant role in biological systems, primarily as a source of calcium and phosphorus, which are essential for various physiological processes. It is particularly important in bone health, as both minerals are critical components of bone structure. Additionally, it has been studied for its potential benefits in enhancing calcium bioavailability when dissolved in certain solutions, such as those containing hydroxycarboxylates .

There are several methods for synthesizing calcium hydrogen phosphate:

- Direct Neutralization:

- Calcium hydroxide is neutralized with phosphoric acid to produce the compound directly.

- Acid-Base Reaction:

- Hydrothermal Synthesis:

- This method involves reacting calcium salts with phosphoric acid under controlled temperature and pressure conditions to promote crystallization of calcium hydrogen phosphate.

Calcium hydrogen phosphate has a wide range of applications:

- Nutritional Supplements: It is commonly used in dietary supplements as a source of calcium and phosphorus.

- Pharmaceuticals: Employed in the formulation of pharmaceutical tablets due to its binding properties.

- Food Industry: Used as a dough conditioner and yeast food in baking .

- Agriculture: Acts as a fertilizer component, providing essential nutrients for plant growth.

Research has indicated that calcium hydrogen phosphate interacts effectively with various organic compounds, enhancing its solubility and bioavailability. Studies have shown that when dissolved in solutions containing hydroxycarboxylates, it can form supersaturated solutions that increase the availability of calcium ions, which is beneficial for nutritional applications .

Calcium hydrogen phosphate shares similarities with several other compounds but has unique characteristics that distinguish it:

| Compound Name | Chemical Formula | Solubility | Unique Features |

|---|---|---|---|

| Calcium Phosphate | Insoluble | Major component of bones; used primarily in fertilizers. | |

| Calcium Carbonate | Sparingly soluble | Commonly found in rocks; used as a dietary supplement. | |

| Calcium Sulfate | Sparingly soluble | Used in construction and as a desiccant; not a significant source of phosphorus. | |

| Calcium Citrate | Soluble | Often used as a dietary supplement due to better absorption rates compared to other forms. |

Calcium hydrogen phosphate's unique properties include its specific role as a dibasic salt that provides both calcium and phosphorus without being overly soluble, making it ideal for controlled release in biological systems .

Calcium hydrogen phosphate exists in two primary crystalline forms, each representing distinct polymorphic phases with unique structural characteristics and crystallographic properties. These polymorphs demonstrate significant differences in their crystal systems, hydration states, and structural arrangements [1] [2].

Monoclinic Structure of Brushite (CaHPO₄·2H₂O)

Brushite, the dihydrated form of calcium hydrogen phosphate, crystallizes in a monoclinic crystal system with space group Ia, though it can also be described in equivalent settings as Aa or Cc [2]. The crystal structure exhibits a non-centrosymmetric arrangement that imparts distinct crystallographic properties to this material [2].

The monoclinic unit cell of brushite is characterized by lattice parameters of a = 5.812 Å, b = 15.18 Å, c = 6.239 Å, and β = 116.25°, with Z = 4 formula units per unit cell [2]. The calculated unit cell volume is approximately 497 ų [3]. The structure consists of parallel calcium layers with hydrogen phosphate groups (HPO₄²⁻) positioned between the metal ions [1]. The two structural water molecules are situated among the chains, acting as spacers between calcium phosphate layers arranged parallel to each other in the a,c plane (020) [1].

Brushite exhibits a characteristic layered architecture where corrugated sheets of CaHPO₄ and two water molecules alternate along the [4] direction [3]. Each calcium ion is octahedrally coordinated, surrounded by six phosphate oxygen atoms from four phosphoryl groups (HPO₄)²⁻ and two oxygen atoms from two water molecules [3]. This structural arrangement creates a framework that facilitates proton migration toward electrode-electrolyte interfaces through interactions with oxygen atoms of phosphate groups and water molecules [3].

The crystallographic structure demonstrates a plate-like morphology dominated by {010} faces, where the weaker bonding between water molecules creates a cleavage plane perpendicular to the {010} face [2]. This structural characteristic results in the fully hydrated nature of the {010} faces, even within the bulk crystal structure [2].

Triclinic Structure of Monetite (CaHPO₄)

Monetite, the anhydrous form of calcium hydrogen phosphate, crystallizes in the triclinic crystal system with space group P1̄ [5] [6]. This structure represents a significant departure from the monoclinic symmetry of brushite, exhibiting lower symmetry with no constrained angles equal to 90° [5].

The triclinic unit cell parameters of monetite are defined as a = 6.910 Å, b = 6.627 Å, c = 6.998 Å, with α = 96.34°, β = 103.82°, and γ = 88.33°, containing Z = 4 formula units per unit cell [6]. The calculated unit cell volume is approximately 310 ų [5]. The molecular weight of monetite is 136.06 g/mol, with a calculated density of 2.92 g/cm³ [5].

The structural arrangement in monetite lacks the hydration layers present in brushite, resulting in a more compact crystal structure [7]. The absence of structural water molecules leads to different calcium coordination environments compared to the hydrated analog. The triclinic symmetry allows for more flexible angular relationships between crystallographic axes, contributing to the distinct properties of this polymorph [8].

Monetite exhibits higher structural stability compared to brushite, particularly in aqueous environments where it maintains its chemical composition without readily transforming to other calcium phosphate phases [9]. This stability is attributed to the anhydrous nature of the structure, which eliminates the water-mediated dissolution and reprecipitation mechanisms that affect brushite [9].

Unit Cell Parameters and Space Group Symmetries

The crystallographic characteristics of calcium hydrogen phosphate polymorphs are fundamentally defined by their unit cell parameters and space group symmetries, which determine the atomic arrangements and resulting material properties.

| Property | Brushite (CaHPO₄·2H₂O) | Monetite (CaHPO₄) |

|---|---|---|

| Chemical Formula | CaHPO₄·2H₂O | CaHPO₄ |

| Space Group | Ia (or Cc) | P1̄ |

| Crystal System | Monoclinic | Triclinic |

| a (Å) | 5.812 | 6.910 |

| b (Å) | 15.18 | 6.627 |

| c (Å) | 6.239 | 6.998 |

| α (°) | 90 | 96.34 |

| β (°) | 116.25 | 103.82 |

| γ (°) | 90 | 88.33 |

| Z | 4 | 4 |

| Volume (ų) | ~497 | ~310 |

The monoclinic space group Ia of brushite belongs to the non-centrosymmetric point group m, which contributes to its unique optical and piezoelectric properties [2]. The space group Ia can be equivalently described as Cc or Aa through crystallographic transformations, though most recent literature favors the Cc designation for consistency with international crystallographic standards [2].

The triclinic space group P1̄ of monetite represents the centrosymmetric point group 1̄, which is the lowest symmetry space group in the triclinic system [10]. This space group contains only translation symmetry and inversion centers, with no rotation axes or mirror planes beyond the identity operations [10]. The centrosymmetric nature of monetite contrasts with the non-centrosymmetric brushite structure, leading to different physical properties between the two polymorphs.

The unit cell volume difference between brushite (497 ų) and monetite (310 ų) reflects the significant structural changes accompanying dehydration [3] [5]. The removal of two water molecules per formula unit results in a volume reduction of approximately 38%, indicating substantial structural reorganization rather than simple water loss [3] [5].

Comparative Analysis with Related Calcium Phosphates

The structural characteristics of calcium hydrogen phosphate polymorphs can be better understood through comparison with other members of the calcium phosphate family, which exhibit diverse crystal systems and structural motifs.

| Mineral | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|---|

| Hydroxyapatite | Ca₁₀(PO₄)₆(OH)₂ | Hexagonal | P6₃/m | 9.42 | 9.42 | 6.88 | 90 |

| Octacalcium Phosphate | Ca₈H₂(PO₄)₆·5H₂O | Triclinic | P1̄ | 19.692 | 9.523 | 6.835 | 92.54 |

| α-Tricalcium Phosphate | Ca₃(PO₄)₂ | Monoclinic | P2₁/a | 12.83 | 27.20 | 15.17 | 126.21 |

| β-Tricalcium Phosphate | Ca₃(PO₄)₂ | Rhombohedral | R3c | 10.44 | 10.44 | 37.38 | 90 |

Hydroxyapatite represents the most thermodynamically stable calcium phosphate phase under physiological conditions, crystallizing in the hexagonal system with space group P6₃/m [11]. The hexagonal symmetry of hydroxyapatite provides high structural stability and lower solubility compared to the calcium hydrogen phosphate polymorphs [11]. The Ca/P molar ratio of 1.67 in hydroxyapatite contrasts with the 1.0 ratio in calcium hydrogen phosphate, reflecting fundamental differences in phosphate coordination [11].

Octacalcium phosphate exhibits a triclinic structure similar to monetite but with significantly different unit cell parameters and composition [12]. The OCP structure consists of apatitic and hydrated layers parallel to the (100) planes, creating a layered architecture that can accommodate carboxylate ion incorporation [12]. The presence of both orthophosphate (PO₄³⁻) and hydrogen phosphate (HPO₄²⁻) ions in OCP creates structural complexity that differs from the uniform hydrogen phosphate composition of calcium hydrogen phosphate [12].

The tricalcium phosphate polymorphs demonstrate the diversity of calcium phosphate structures. β-Tricalcium phosphate crystallizes in the rhombohedral system with space group R3c, exhibiting a three-dimensional framework structure [13]. The α-form adopts a monoclinic structure with space group P2₁/a, representing a more complex arrangement with 18 crystallographically distinct calcium sites [14]. The calculated density of α-TCP (2.8945 g/cm³) is lower than β-TCP, indicating a more open "looser" structure that contributes to higher reactivity in aqueous solutions [13].

The structural analysis reveals that calcium hydrogen phosphate polymorphs occupy a unique position within the calcium phosphate family, exhibiting intermediate characteristics between the highly stable apatite structures and the more reactive tricalcium phosphate phases. The presence of hydrogen phosphate groups (HPO₄²⁻) rather than orthophosphate (PO₄³⁻) ions creates distinct coordination environments and chemical behaviors that differentiate these materials from their calcium phosphate relatives [1] [7].

Solid-State Reaction Methodologies

Solid-state reaction methodologies represent fundamental approaches for the synthesis of calcium hydrogen phosphate, utilizing high-temperature thermal processes to drive the transformation of precursor materials into the desired phosphate phases. These methodologies offer precise control over stoichiometry and phase composition through carefully optimized reaction conditions [1] [2].

High-Temperature Synthesis from Calcium Carbonate and Calcium Hydrogen Phosphate

The high-temperature synthesis pathway utilizing calcium carbonate and calcium hydrogen phosphate as precursors constitutes a well-established method for producing crystalline calcium phosphate phases. This approach involves the direct thermal reaction between calcium carbonate and dicalcium phosphate dihydrate at elevated temperatures, typically ranging from 1100°C to 1300°C [1] [3].

The fundamental reaction mechanism proceeds through initial thermal decomposition of the calcium carbonate precursor at approximately 800°C, followed by solid-state reaction with the calcium hydrogen phosphate component. Optimal synthesis conditions require equimolar ratios of the reactants, mixed using mechanical methods such as mortar and pestle grinding for homogeneity enhancement [1]. The reaction mixture undergoes calcination in high-temperature furnaces for duration periods of 7 hours at 1300°C, followed by rapid cooling to room temperature [1].

Process Parameters and Optimization

Temperature control emerges as the critical parameter governing phase formation and product purity. Research demonstrates that synthesis temperatures below 1000°C result in incomplete conversion and multiphase products, while temperatures exceeding 1400°C can lead to thermal decomposition and volatilization of phosphorus-containing species [1] [4]. The optimal temperature range of 1100°C to 1300°C ensures complete solid-state reaction while maintaining stoichiometric integrity [1].

Atmosphere control during synthesis significantly influences the final product composition. Calcination under air atmosphere promotes formation of hydroxyapatite as the primary phase, accompanied by beta-tricalcium phosphate as a secondary component [1]. The reaction kinetics follow mixed-order mechanisms with activation energies ranging from 85 to 120 kilojoules per mole, indicative of solid-state diffusion-controlled processes [4].

Product Characterization and Quality Control

The resulting products exhibit characteristic crystalline structures as confirmed through X-ray diffraction analysis. Fourier-transform infrared spectroscopy reveals the presence of phosphate vibrational modes at wavenumbers of 1031, 601, and 570 reciprocal centimeters, confirming the formation of apatite-type structures [1]. Surface morphology analysis through scanning electron microscopy demonstrates the formation of well-crystallized particles with dimensions ranging from 1 to 10 micrometers [1].

Phase purity assessment indicates the formation of predominantly hydroxyapatite with calcium-to-phosphorus molar ratios approaching the stoichiometric value of 1.67. Secondary phases, including beta-tricalcium phosphate, form when synthesis conditions deviate from optimal parameters or when non-stoichiometric precursor ratios are employed [1] [5].

Phase Transformation Mechanisms

Phase transformation mechanisms in calcium phosphate systems involve complex thermodynamically-driven processes that govern the conversion between different crystalline forms. Understanding these mechanisms enables precise control over product formation and properties through manipulation of synthesis conditions [6] [7].

Thermodynamic Driving Forces

The phase transformation pathways in calcium phosphate systems are governed by thermodynamic stability relationships that vary with temperature, pressure, and chemical environment. At elevated temperatures, the relative stability of different phases shifts according to their free energy relationships [8]. Amorphous calcium phosphate serves as a metastable precursor that undergoes crystallization into more stable phases such as hydroxyapatite or tricalcium phosphate depending on the thermal treatment conditions [7].

Crystallization from amorphous precursors follows nucleation and growth mechanisms characterized by activation energies in the range of 435 to 450 kilojoules per mole [7]. These high activation energy values reflect the significant energy barrier associated with structural reorganization from the disordered amorphous state to the ordered crystalline lattice [7].

Kinetic Mechanisms and Rate-Determining Steps

The transformation kinetics exhibit distinct mechanistic pathways depending on the temperature regime and starting materials. At high temperatures exceeding 600°C, crystallization proceeds through preformed nucleation sites with subsequent three-dimensional growth, contrasting with the edge-controlled nucleation mechanisms observed in solution-based processes [7].

Johnson-Mehl-Avrami kinetic analysis reveals Avrami exponents ranging from 2.48 to 3.20, indicating growth mechanisms dominated by three-dimensional expansion from preexisting nuclei rather than continuous nucleation processes [7]. This mechanistic understanding enables optimization of heating rates and temperature profiles to achieve desired crystallinity and phase composition.

Sequential Phase Evolution

Phase transformation sequences in calcium phosphate systems typically proceed through multiple intermediate stages. Initial amorphous calcium phosphate undergoes crystallization to form metastable phases such as octacalcium phosphate or dicalcium phosphate dihydrate, which subsequently transform to thermodynamically stable hydroxyapatite or tricalcium phosphate [9] [10].

The transformation sequence depends critically on environmental conditions including pH, temperature, and ionic strength. Under physiological conditions, the progression follows the pathway: amorphous calcium phosphate → dicalcium phosphate dihydrate → octacalcium phosphate → hydroxyapatite [9]. However, at elevated temperatures characteristic of solid-state synthesis, direct transformation to stable phases occurs without intermediate formation [7].

Precipitation Techniques

Precipitation techniques offer versatile approaches for calcium hydrogen phosphate synthesis under moderate temperature conditions, enabling precise control over particle size, morphology, and phase composition through manipulation of solution chemistry parameters [11] [12].

pH-Dependent Crystallization Pathways

pH-dependent crystallization pathways represent critical determinants of phase formation in calcium phosphate precipitation systems. The relationship between solution pH and the resulting crystalline phases reflects the complex equilibrium between different phosphate species and their relative thermodynamic stabilities [13] [14].

pH Range Effects on Phase Formation

The pH-dependent phase formation follows predictable patterns based on the ionization behavior of phosphoric acid and the solubility characteristics of different calcium phosphate phases. At pH values below 5.0, dicalcium phosphate dihydrate formation predominates due to the high concentration of dihydrogen phosphate ions and the enhanced solubility of more basic calcium phosphate phases [14] [15].

In the intermediate pH range of 5.0 to 6.5, mixed-phase formation occurs with dicalcium phosphate dihydrate and dicalcium phosphate anhydrous coexisting. This transition region reflects the competing thermodynamic driving forces for different phase formation as the phosphate speciation shifts with increasing pH [14] [15].

At pH values exceeding 7.0, the formation of more basic phases such as octacalcium phosphate and hydroxyapatite becomes thermodynamically favorable. The transition to hydroxyapatite formation occurs progressively as pH increases beyond 8.5, with complete conversion to apatite-type phases occurring at pH values exceeding 10.0 [14] [13].

Crystallization Kinetics and Nucleation Mechanisms

The nucleation and growth kinetics of calcium phosphate phases exhibit strong pH dependence that influences both the rate of precipitation and the final crystal characteristics. At acidic pH values, dicalcium phosphate dihydrate formation proceeds through heterogeneous nucleation mechanisms with surface-controlled growth kinetics [16].

The growth rate equations for dicalcium phosphate dihydrate follow the relationship: dX/dt = 3.6 × 10^9 X^(2/3)([CaHPO₄]⁰ - [CaHPO₄]ₛ)³, where X represents the amount precipitated and the bracketed terms indicate the supersaturation driving force [16]. This relationship demonstrates the strong dependence of growth rates on supersaturation levels and the fractal nature of crystal growth processes.

Morphological Control Through pH Manipulation

Crystal morphology exhibits systematic variations with pH that reflect the changing growth kinetics and surface energies of different crystallographic faces. At pH 6.5, dicalcium phosphate dihydrate forms characteristic tabular and plate-like crystals with well-defined faces and high aspect ratios [14]. As pH increases to 8.5, the crystal habit shifts toward needle-like morphologies with increased length-to-width ratios [14].

The morphological transitions result from pH-dependent changes in the relative growth rates of different crystallographic directions. Surface adsorption of hydroxyl ions at higher pH values selectively inhibits growth on specific crystal faces, leading to the observed needle-like habits characteristic of alkaline precipitation conditions [14].

Role of Solvent Composition and Temperature

Solvent composition and temperature exert profound influences on calcium phosphate precipitation processes, affecting phase selectivity, crystal morphology, and reaction kinetics through modifications of solution chemistry and thermodynamic driving forces [17] [18].

Solvent Dielectric Effects on Phase Formation

The dielectric constant of the solvent medium significantly influences the phase formation pathways in calcium phosphate precipitation. High dielectric constant solvents, exemplified by pure water with a dielectric constant of 80.1, promote rapid ion dissociation and favor the formation of phases with high calcium-to-phosphorus ratios such as beta-calcium pyrophosphate [18].

Solvent systems with intermediate dielectric constants, achieved through water-organic solvent mixtures, enable selective phase formation. Water-dimethylformamide mixtures with dielectric constants around 55 predominantly yield hydroxyapatite with minimal secondary phase formation [18]. The optimal dielectric constant range for pure hydroxyapatite formation occurs in water-tetrahydrofuran systems with dielectric constants approximately 45 [18].

Temperature Effects on Crystallization Behavior

Temperature influences calcium phosphate precipitation through multiple mechanisms including solubility modification, reaction kinetics enhancement, and phase stability alterations. At temperatures below 25°C, dicalcium phosphate dihydrate remains the predominant phase across wide composition ranges due to its enhanced stability at lower temperatures [12].

Elevated temperatures promote the formation of thermodynamically more stable phases. At 45°C, mixed-phase formation occurs with dicalcium phosphate dihydrate transforming partially to octacalcium phosphate or hydroxyapatite depending on solution composition [12]. The temperature-induced phase transitions reflect the changing relative solubilities and the activation of transformation pathways that are kinetically hindered at lower temperatures.

Concentration and Ionic Strength Effects

Reactant concentration significantly influences both the precipitation kinetics and the final phase composition. Low concentration conditions (0.1 molar) favor the formation of mixed phases including dicalcium phosphate dihydrate and octacalcium phosphate, while high concentrations (1.0 molar) promote pure dicalcium phosphate dihydrate formation at moderate temperatures [12].

Ionic strength modifications through electrolyte addition alter the activity coefficients of the reacting species and influence the effective supersaturation driving forces. High ionic strength conditions promote rapid nucleation but may lead to reduced crystal quality due to enhanced nucleation rates relative to growth processes [12].

Optimization Strategies for Controlled Synthesis

Successful optimization of precipitation-based synthesis requires systematic control of multiple interrelated parameters. Temperature and reactant concentration interactions determine the phase composition, with thermodynamically stable phases favored at elevated temperatures due to accelerated transformation kinetics [12].

Solvent composition optimization enables precise control over product purity and morphology. Pure hydroxyapatite formation requires careful selection of water-organic solvent ratios to achieve optimal dielectric constants while maintaining sufficient solubility for precipitation processes [18]. The integration of temperature and solvent effects provides powerful tools for tailoring calcium phosphate products to specific application requirements.

Purity

Physical Description

White crystals or granules, granular powder or powder

Solid; Practically insoluble in water; [Merck Index] White powder; Insoluble in water; [MSDSonline]

Color/Form

White crystalline powde

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Density

Monoclinic crystals; density: 2.31 /Calcium hydrogen phosphate dihydrate, brushite/

Odor

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 425 of 436 companies (only ~ 2.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Therapeutic Uses

IT IS NOT MARKETED IN SINGLE ENTITY FORM, SO THAT DOSE OF OTHER INGREDIENTS MAY HAVE TO BE CONSIDERED IN ARRIVING @ SUITABLE SCHEDULE. CALCIUM IS BETTER ABSORBED IF TAKEN IN SMALL DOSES @ FREQUENT INTERVALS.

MEDICATION (VET): FOR PREVENTION & TREATMENT OF RICKETS ALONG WITH VITAMIN D THERAPY, & AS NUTRIENT SOURCE OF CALCIUM & PHOSPHORUS IN FEEDSTUFFS. ... OPTIMUM CALCIUM:PHOSPHORUS RATIO IN DIET MUST ALSO BE MAINTAINED.

DIBASIC CALCIUM PHOSPHATE, NATIONAL FORMULARY ... /IS AMONG CMPD/ CLASSIFIED AS NONSYSTEMIC GASTRIC ANTACIDS, BUT THEIR EFFICACY IS LOW & THEY ARE SELDOM EMPLOYED.

Medication (VET): Has been used as a dietary supplement, and as an antacid.

Impurities

Other CAS

Absorption Distribution and Excretion

Associated Chemicals

Calcium hydrogen phosphate dihydrate;7789-77-7

Wikipedia

Drug Warnings

Use Classification

YEAST_FOOD; -> JECFA Functional Classes

Cosmetics -> Bulking; Abrasive; Opacifying

Methods of Manufacturing

Interaction of fluorine-free phosphoric acid with milk of lime.

General Manufacturing Information

Miscellaneous Manufacturing

Printing and Related Support Activities

Paint and Coating Manufacturing

Agriculture, Forestry, Fishing and Hunting

Phosphoric acid, calcium salt (1:1): ACTIVE

... CAN INACTIVATE METALLIC IONS, WHICH ARE CAPABLE OF INTERFERING WITH NECESSARY FOOD-PROCESSING REACTIONS ... /INACTIVATION IS/ EITHER BY PPTN & REMOVING THEM FROM INTERFERENCE WITH DESIRED FOOD-PROCESSING REACTIONS OR BY COMPLEXING & MAINTAINING THEM IN SOL, BOUND STATE. /PHOSPHATES/

Because calcium hydrogen phosphate is incongruently soluble, it is typically contaminated with various amounts (6-10%) of dicalcium phosphate and free phosphorus acid resulting from in-process disproportionation of the monocalcium salt.

Since phosphorus acid impurity may render the product hygroscopic and absorbed water and acid catalyzes further disproportionation, excess lime may be added to industrial monocalcium phosphate to ensure removal of residual free phosphoric acid. Therefore the product may contain dicalcium phosphate.

... The hygroscopic nature of anhydrous monocalcium phosphate limited its commercial applications. However, the addition of small amounts of potassium (+1), sodium (+1), and aluminum (+3) ions to the crystallization mother liquor ... results ... glassy coating protects the calcium phosphate from moisture and greatly improves its handling properties and performance in several applications ...

Stability Shelf Life

Dates

2: Zhang F, Adeola O. True is more additive than apparent total tract digestibility of calcium in limestone and dicalcium phosphate for twenty-kilogram pigs fed semipurified diets. J Anim Sci. 2017 Dec;95(12):5466-5473. doi: 10.2527/jas2017.1849. PubMed PMID: 29293744.

3: Grote S, Kleinebudde P. Roll Compaction/Dry Granulation of Dibasic Calcium Phosphate Anhydrous-Does the Morphology of the Raw Material Influence the Tabletability of Dry Granules? J Pharm Sci. 2018 Apr;107(4):1104-1111. doi: 10.1016/j.xphs.2017.12.003. Epub 2017 Dec 14. PubMed PMID: 29247739.

4: Kunisch E, Maenz S, Knoblich M, Ploeger F, Jandt KD, Bossert J, Kinne RW, Alsalameh S. Short-time pre-washing of brushite-forming calcium phosphate cement improves its in vitro cytocompatibility. Tissue Cell. 2017 Dec;49(6):697-710. doi: 10.1016/j.tice.2017.10.002. Epub 2017 Oct 14. PubMed PMID: 29102397.

5: Gandolfi MG, Zamparini F, Degli Esposti M, Chiellini F, Aparicio C, Fava F, Fabbri P, Taddei P, Prati C. Polylactic acid-based porous scaffolds doped with calcium silicate and dicalcium phosphate dihydrate designed for biomedical application. Mater Sci Eng C Mater Biol Appl. 2018 Jan 1;82:163-181. doi: 10.1016/j.msec.2017.08.040. Epub 2017 Aug 12. PubMed PMID: 29025644.

6: Dabiri SMH, Lagazzo A, Barberis F, Shayganpour A, Finocchio E, Pastorino L. New in-situ synthetized hydrogel composite based on alginate and brushite as a potential pH sensitive drug delivery system. Carbohydr Polym. 2017 Dec 1;177:324-333. doi: 10.1016/j.carbpol.2017.08.046. Epub 2017 Aug 14. PubMed PMID: 28962775.

7: Nykamp SG. Dual-energy computed tomography of canine uroliths. Am J Vet Res. 2017 Oct;78(10):1150-1155. doi: 10.2460/ajvr.78.10.1150. PubMed PMID: 28945133.

8: Xu X, Hu X, Ding Z, Chen Y. Effects of copyrolysis of sludge with calcium carbonate and calcium hydrogen phosphate on chemical stability of carbon and release of toxic elements in the resultant biochars. Chemosphere. 2017 Dec;189:76-85. doi: 10.1016/j.chemosphere.2017.09.021. Epub 2017 Sep 8. PubMed PMID: 28930666.

9: Murray KA, Collins MN, O'Sullivan RP, Ren G, Devine DM, Murphy A, Sadło J, O'Sullivan C, McEvoy B, Vrain O, O'Neill C, Insley G. Influence of gamma and electron beam sterilization on the stability of a premixed injectable calcium phosphate cement for trauma indications. J Mech Behav Biomed Mater. 2018 Jan;77:116-124. doi: 10.1016/j.jmbbm.2017.09.002. Epub 2017 Sep 5. PubMed PMID: 28898722.

10: Panahi F, Rabiee SM, Shidpour R. Synergic effect of chitosan and dicalcium phosphate on tricalcium silicate-based nanocomposite for root-end dental application. Mater Sci Eng C Mater Biol Appl. 2017 Nov 1;80:631-641. doi: 10.1016/j.msec.2017.07.012. Epub 2017 Jul 12. PubMed PMID: 28866210.

11: Paul S, Sun CC. The suitability of common compressibility equations for characterizing plasticity of diverse powders. Int J Pharm. 2017 Oct 30;532(1):124-130. doi: 10.1016/j.ijpharm.2017.08.096. Epub 2017 Aug 24. PubMed PMID: 28844895.

12: Reynolds GK, Campbell JI, Roberts RJ. A compressibility based model for predicting the tensile strength of directly compressed pharmaceutical powder mixtures. Int J Pharm. 2017 Oct 5;531(1):215-224. doi: 10.1016/j.ijpharm.2017.08.075. Epub 2017 Aug 18. PubMed PMID: 28823886.

13: Kawakami M, Kitada R, Kurita T, Tokumura T. A Method for Decreasing the Amount of the Drug Remaining on the Surfaces of the Mortar and Pestle after Grinding Small Amount of Tablets. Yakugaku Zasshi. 2017;137(8):1017-1025. doi: 10.1248/yakushi.17-00041. Japanese. PubMed PMID: 28768941.

14: Oryan A, Alidadi S, Bigham-Sadegh A. Dicalcium Phosphate Anhydrous: An Appropriate Bioceramic in Regeneration of Critical-Sized Radial Bone Defects in Rats. Calcif Tissue Int. 2017 Nov;101(5):530-544. doi: 10.1007/s00223-017-0309-9. Epub 2017 Jul 31. PubMed PMID: 28761974.

15: Ajaxon I, Acciaioli A, Lionello G, Ginebra MP, Öhman-Mägi C, Baleani M, Persson C. Elastic properties and strain-to-crack-initiation of calcium phosphate bone cements: Revelations of a high-resolution measurement technique. J Mech Behav Biomed Mater. 2017 Oct;74:428-437. doi: 10.1016/j.jmbbm.2017.06.023. Epub 2017 Jun 21. PubMed PMID: 28735216.

16: Sugiura Y, Tsuru K, Ishikawa K. "Fabrication of arbitrarily shaped carbonate apatite foam based on the interlocking process of dicalcium hydrogen phosphate dihydrate". J Mater Sci Mater Med. 2017 Aug;28(8):122. doi: 10.1007/s10856-017-5937-0. Epub 2017 Jul 8. PubMed PMID: 28689353.

17: Gallob J, Sufi F, Amini P, Siddiqi M, Mason S. A randomised exploratory clinical evaluation of dentifrices used as controls in dentinal hypersensitivity studies. J Dent. 2017 Sep;64:80-87. doi: 10.1016/j.jdent.2017.06.009. Epub 2017 Jun 23. PubMed PMID: 28652142.

18: Bungartz M, Kunisch E, Maenz S, Horbert V, Xin L, Gunnella F, Mika J, Borowski J, Bischoff S, Schubert H, Sachse A, Illerhaus B, Günster J, Bossert J, Jandt KD, Plöger F, Kinne RW, Brinkmann O. GDF5 significantly augments the bone formation induced by an injectable, PLGA fiber-reinforced, brushite-forming cement in a sheep defect model of lumbar osteopenia. Spine J. 2017 Nov;17(11):1685-1698. doi: 10.1016/j.spinee.2017.06.007. Epub 2017 Jun 19. PubMed PMID: 28642196.

19: Gunnella F, Kunisch E, Bungartz M, Maenz S, Horbert V, Xin L, Mika J, Borowski J, Bischoff S, Schubert H, Hortschansky P, Sachse A, Illerhaus B, Günster J, Bossert J, Jandt KD, Plöger F, Kinne RW, Brinkmann O. Low-dose BMP-2 is sufficient to enhance the bone formation induced by an injectable, PLGA fiber-reinforced, brushite-forming cement in a sheep defect model of lumbar osteopenia. Spine J. 2017 Nov;17(11):1699-1711. doi: 10.1016/j.spinee.2017.06.005. Epub 2017 Jun 12. PubMed PMID: 28619686.

20: Cama G, Nkhwa S, Gharibi B, Lagazzo A, Cabella R, Carbone C, Dubruel P, Haugen H, Di Silvio L, Deb S. The role of new zinc incorporated monetite cements on osteogenic differentiation of human mesenchymal stem cells. Mater Sci Eng C Mater Biol Appl. 2017 Sep 1;78:485-494. doi: 10.1016/j.msec.2017.04.086. Epub 2017 Apr 20. PubMed PMID: 28576013.